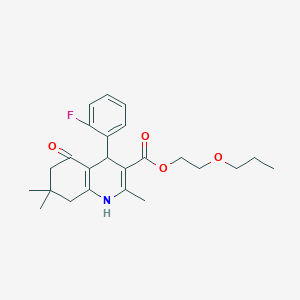![molecular formula C18H19BrN4O4 B5088105 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide](/img/structure/B5088105.png)
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide typically involves multiple steps. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the hydroxypropylamino and nitrophenyl groups. Common reagents used in these reactions include amines, aldehydes, and nitro compounds. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypropylamino and nitrophenyl groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share structural similarities.
Nitrophenyl derivatives: Compounds such as 3-nitroaniline and 4-nitrophenol have similar nitrophenyl groups.
Uniqueness
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4.BrH/c23-10-4-9-19-18-20-15-7-1-2-8-16(15)21(18)12-17(24)13-5-3-6-14(11-13)22(25)26;/h1-3,5-8,11,23H,4,9-10,12H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJXKIGVLUHWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NCCCO.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B5088024.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxy-1-propanamine](/img/structure/B5088038.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5088052.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5088060.png)

![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(2-methoxyquinolin-3-yl)methyl]piperidin-3-ol](/img/structure/B5088073.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-nitrobenzamide](/img/structure/B5088079.png)

![N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5088093.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5088097.png)

![5-chloro-N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5088111.png)

![methyl 4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5088116.png)
